Isatinic acid

Overview

Description

Isatinic acid, also known as 2,3-dioxoindoline-5-sulfonic acid , is a pharmacologically active compound derived from the indole nucleus. It was first discovered in 1841 by Erdman and Laurent. Isatinic acid is an endogenous small molecule found in humans, widely distributed in body fluids and various tissues. It also occurs naturally in certain plant species, including Isatis, Boronia koniamboensis, Melochia tomentosa, and Couropita guianancis aubl .

Synthesis Analysis

Isatinic acid can be synthesized through various methods. Notably, the Stolle, Gassman, Martinet, and Sandmeyer procedures have been employed to create various isatin analogues using conventional synthetic techniques. Additionally, hydrolysis of isatin yields isatinic acid, which has demonstrated significant biological activity .

Molecular Structure Analysis

The molecular structure of isatinic acid consists of a 2,3-dioxoindoline core with a sulfonic acid group attached at the 5-position (Figure 1 in the reference). This structure plays a crucial role in its pharmacological properties and interactions .

Chemical Reactions Analysis

Isatinic acid is highly reactive and has been utilized both as a nucleophile and an electrophile in synthetic chemistry. Nucleophilic additions to the third position keto group are well-known reactions of isatinic acid. Additionally, spiro compounds containing the isatinic acid scaffold have shown significant pharmacological activity. Researchers have explored spiro analogues of isatinic acid, particularly at the C-3 position, leading to potential drug development opportunities .

Scientific Research Applications

Monoamine Oxidase Inhibitors

Isatinic acid, as an isomer of Isatin, has been found to be a reversible inhibitor for Monoamine Oxidase (MAO) enzymes, showing high selectivity potent inhibition for MAO-B . This makes it a potential drug target for the treatment of neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) . It increases the dopamine level in the brain by inhibiting the MAO enzyme .

Neurological Diseases

The intensity of neurological diseases in humanity and the few selective and reversible inhibitors existing for MAO proteins have opened a new door for researchers . Isatinic acid, with its polypharmacological profile in medicinal chemistry, could be a promising candidate for the design and development of a new class of MAO inhibitors for neurodegenerative diseases .

Synthetic Chemistry

Isatinic acid is a highly reactive chemical that has been used as a nucleophile and an electrophile in synthetic chemistry . Nucleophilic additions to the third position keto group are the most well-known reaction of isatin as an electrophile .

Pharmacologically Active Agent

Isatinic acid is a pharmacologically active agent, which is derived from the indole nucleus . It is an endogenous small molecule in humans, which is widely distributed in the body fluid and different tissues of mammals .

Environmental Applications

Indole-3-acetic acid (IAA), a common plant hormone and one of the most distributed indole derivatives in the environment, can be degraded by bacteria via a pathway involving isatinic acid . This suggests potential environmental applications of isatinic acid in the biodegradation of indole derivatives .

Plant Growth and Development

IAA, which can be degraded via a pathway involving isatinic acid, plays important roles in plant–microbe interactions as a signaling molecule . It is synthesized not only by plants but also by microorganisms, including bacteria and fungi . This suggests a potential role of isatinic acid in plant growth and development .

properties

IUPAC Name |

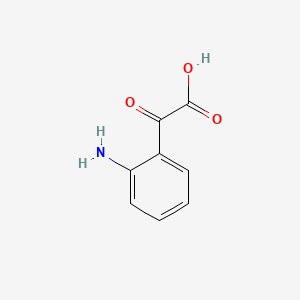

2-(2-aminophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMWPBBDMIYYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964061 | |

| Record name | (2-Aminophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isatinic acid | |

CAS RN |

484-38-8 | |

| Record name | Isatinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Aminophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISATINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ408385JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of isatinic acid in the bacterial degradation of indole-3-acetic acid (IAA)?

A: Isatinic acid (2-aminophenylglyoxylic acid) is a key intermediate in the IAA degradation pathway employed by certain bacteria. [, ] Studies using Bradyrhizobium japonicum and Pseudomonas sp. LY1 revealed that IAA is initially converted to dioxindole-3-acetic acid, followed by transformation to dioxindole and then isatin. [, ] Isatin is further metabolized to isatinic acid, which can then be converted to anthranilic acid for further breakdown. [, ] This pathway highlights the role of isatinic acid in enabling bacteria to utilize IAA as a carbon source.

Q2: Can isatinic acid be synthesized from isatin, and what is the nature of this reaction?

A: Yes, isatinic acid can be synthesized from isatin. Research shows that this occurs through a three-step process involving N-acetyl-isatin as an intermediate. [] While the first two steps, involving the formation and breakdown of N-acetyl-isatin, are reversible, the final conversion of N-acetyl-isatinic acid to isatinic acid is irreversible. [] This reaction pathway highlights the chemical relationship between isatin and isatinic acid.

Q3: How is isatinic acid used in the synthesis of heterocyclic compounds?

A: Isatinic acid serves as a valuable precursor in synthesizing various heterocyclic compounds. For instance, reacting the potassium salt of isatinic acid with urea, N-substituted ureas, and ethyl carbamate yields 2-hydroxyquinazoline-4-carboxylic acid. [] Similarly, reacting the potassium salt with guanidine leads to the formation of 2-aminoquinazoline-4-carboxylic acid. [] These reactions highlight the versatility of isatinic acid as a building block in organic synthesis.

Q4: Are there any known derivatives of isatinic acid with potential biological activity?

A: Research indicates that N-benzoyl-isatinic acids and N-p-chlorobenzoyl isatinic acids exhibit anti-inflammatory activity. [] This finding suggests the potential of isatinic acid derivatives as therapeutic agents, although further research is needed to explore their specific mechanisms and potential applications.

Q5: What happens when nitrous acid reacts with N-substituted isatinic acids?

A: The reaction of nitrous acid with N-substituted isatinic acids results in a disproportionation reaction, leading to the formation of indazolols. [, ] This chemical transformation highlights the reactivity of the isatinic acid scaffold and its potential for generating diverse heterocyclic compounds with potential biological activities.

Q6: Are there any analytical techniques available to study the metabolism of IAA and identify isatinic acid as an intermediate?

A: Yes, sophisticated analytical techniques are crucial for elucidating metabolic pathways. In the case of IAA degradation, researchers have employed techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and characterize the metabolites. [] These methods allow for the separation and identification of individual compounds, even in complex biological samples, confirming the presence of isatinic acid as an intermediate in the IAA degradation pathway. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226445.png)

![4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1226446.png)

![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)

![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)

![N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)

![4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1226452.png)

![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)

![2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1226456.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)

![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)